molecular formula C14H21NO2 B15305598 Tert-butyl benzylalaninate

Tert-butyl benzylalaninate

Cat. No.: B15305598
M. Wt: 235.32 g/mol
InChI Key: ZACSMTDYVYATGT-UHFFFAOYSA-N
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Description

Tert-butyl benzylalaninate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the alanine moiety and a benzyl group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl benzylalaninate can be synthesized through the esterification of benzylalanine with tert-butyl alcohol. The reaction is typically catalyzed by an acid, such as sulfuric acid or boron trifluoride etherate, and proceeds under mild conditions. The reaction can be represented as follows:

Benzylalanine+tert-Butyl alcoholAcid catalystTert-butyl benzylalaninate+Water\text{Benzylalanine} + \text{tert-Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Benzylalanine+tert-Butyl alcoholAcid catalyst​Tert-butyl benzylalaninate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl benzylalaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and hydrogen gas.

Major Products Formed

    Oxidation: Benzylalanine oxides.

    Reduction: Benzylalaninol.

    Substitution: Various substituted benzylalanine derivatives.

Scientific Research Applications

Tert-butyl benzylalaninate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl benzylalaninate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl alaninate: Lacks the benzyl group, resulting in different reactivity and applications.

    Benzyl alaninate: Lacks the tert-butyl group, affecting its steric properties and stability.

    Tert-butyl glycine ester: Similar structure but with glycine instead of alanine, leading to different biological activities.

Uniqueness

Tert-butyl benzylalaninate is unique due to the presence of both tert-butyl and benzyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications in synthesis, research, and industry .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 2-(benzylamino)propanoate

InChI

InChI=1S/C14H21NO2/c1-11(13(16)17-14(2,3)4)15-10-12-8-6-5-7-9-12/h5-9,11,15H,10H2,1-4H3

InChI Key

ZACSMTDYVYATGT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)NCC1=CC=CC=C1

Origin of Product

United States

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